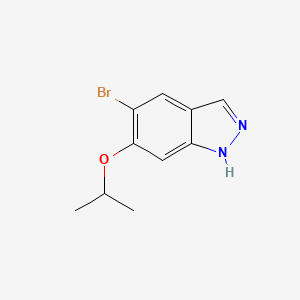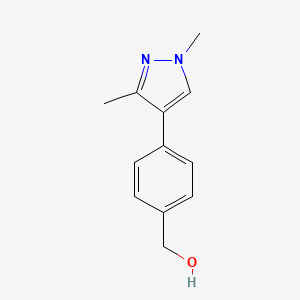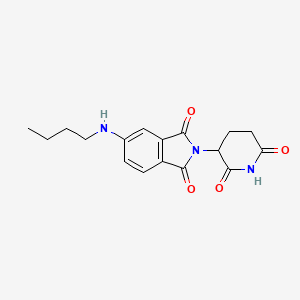
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid is a complex organic compound characterized by its unique structural features. This compound belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using reagents such as acetic anhydride and catalysts like sulfuric acid.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Oxidation and Reduction Reactions: The compound undergoes oxidation and reduction reactions to achieve the desired functional groups. Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium hydroxide
Acids: Sulfuric acid, hydrochloric acid
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted furans.
Scientific Research Applications
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(methyl)-3-furancarboxylic acid: Similar structure but lacks the trifluoromethyl group.
(5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(chloromethyl)-3-furancarboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (5R)-2,5-Dihydro-4,5-dimethyl-2-oxo-5-(trifluoromethyl)-3-furancarboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C8H7F3O4 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
(5R)-4,5-dimethyl-2-oxo-5-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C8H7F3O4/c1-3-4(5(12)13)6(14)15-7(3,2)8(9,10)11/h1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
OWLIJJUCNYZGEU-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@@]1(C)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC1(C)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


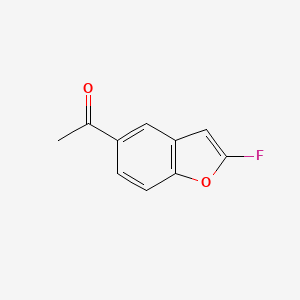
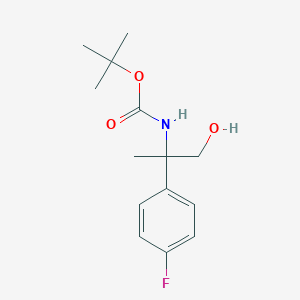
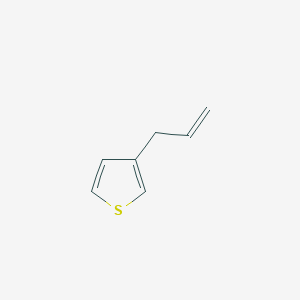
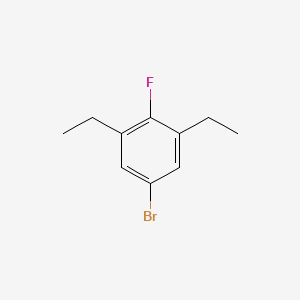
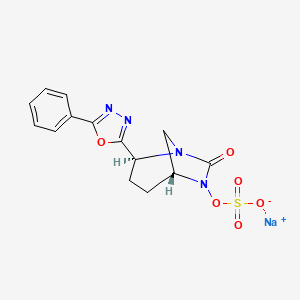
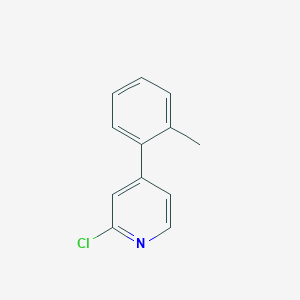
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
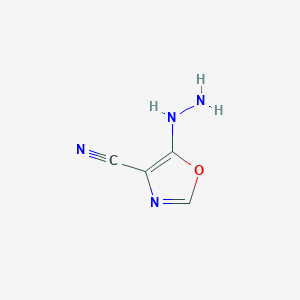
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)

